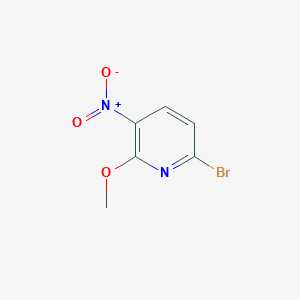
6-Bromo-2-methoxy-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of substituents on the pyridine ring, which can significantly influence the reactivity and properties of the molecule. For example, the presence of a methoxy group can impact the electronic distribution within the molecule and affect its reactivity during further chemical transformations .
Chemical Reactions Analysis
The reactivity of pyridine derivatives in chemical reactions is highly dependent on the substituents present on the ring. The directive influence of the N-oxide group during nitration of pyridine N-oxide derivatives has been observed, where the nitration of 3-bromo-5-methoxypyridine-N-oxide yields the 6-nitro derivative as the sole reaction product . This indicates that certain functional groups can direct the site of electrophilic substitution on the pyridine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives like 6-Bromo-2-methoxy-3-nitropyridine are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's boiling point, solubility, stability, and reactivity. For example, the introduction of a nitro group can increase the acidity of the pyridine ring, while a methoxy group can increase the electron density on the ring, potentially affecting the compound's reactivity in nucleophilic substitution reactions .
Applications De Recherche Scientifique
Nitration and Substitution Reactions
- The unique reactivity of 6-Bromo-2-methoxy-3-nitropyridine and its derivatives is illustrated in their nitration processes. For instance, the nitration of 3-bromo-5-methoxypyridine-N-oxide leads to the formation of a 6-nitro derivative as the sole product, highlighting the directive influence of the N-oxide group (Hertog, Ammers, & Schukking, 2010).
Synthesis of Analogous Compounds
- The synthesis of compounds like 2-Amino-3-nitropyridine-6-methoxy demonstrates the versatile application of 6-Bromo-2-methoxy-3-nitropyridine in chemical syntheses. This process involves multiple steps like substitution, nitration, and oxidation, yielding compounds with significant purities and yields (Fan Kai-qi, 2009).
Solvent Influence in Reactivity
- The solvent's polarity significantly impacts the reactivity of nitropyridines, including 6-Bromo-2-methoxy-3-nitropyridine. Higher solvent polarity accelerates substitution processes, particularly affecting substituents in the para or ortho position relative to the nitro group (Hertog & Jouwersma, 1953).
Vibrational Spectroscopic Analysis
- The vibrational spectroscopic study of molecules like 2-amino-6-methoxy-3-nitropyridine, which is structurally related to 6-Bromo-2-methoxy-3-nitropyridine, sheds light on their electronic and structural properties. Such studies are crucial for understanding the molecular interactions and potential applications in pharmaceuticals (Premkumar et al., 2015).
Development of Novel Optical Materials
- The high non-linear optical activity of certain nitropyridine derivatives, as indicated in theoretical studies, suggests potential applications in designing new optical materials. This is particularly relevant for compounds structurally related to 6-Bromo-2-methoxy-3-nitropyridine, indicating its potential in materials science applications (Premkumar et al., 2015).
Computational and Structural Investigations
- Computational calculations and molecular docking studies on derivatives of nitropyridines, including those structurally similar to 6-Bromo-2-methoxy-3-nitropyridine, have been conducted. These studies focus on molecular structure, energy, and reactivity, providing insights into their potential biomedical applications and interactions with biological targets (Arulaabaranam et al., 2021).
Safety And Hazards
“6-Bromo-2-methoxy-3-nitropyridine” is classified as dangerous. The hazard statements include H301-H311-H331, which indicate toxicity if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501, which provide guidance on how to handle the compound safely .
Propriétés
IUPAC Name |
6-bromo-2-methoxy-3-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6-4(9(10)11)2-3-5(7)8-6/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOZIEOLBBCAFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483296 |
Source


|
| Record name | 6-Bromo-2-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methoxy-3-nitropyridine | |
CAS RN |
58819-77-5 |
Source


|
| Record name | 6-Bromo-2-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)










